molecular formula C8H18N2NaO6S2 B12361278 CID 16219843

CID 16219843

Cat. No.: B12361278
M. Wt: 325.4 g/mol
InChI Key: DWRMIRJHBQXKHV-UHFFFAOYSA-N
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Description

CID 16219843 is a unique compound registered in PubChem, a globally recognized repository for chemical information. For instance, highlights the use of GC-MS and vacuum distillation for characterizing compounds like CID (PubChem Identifier), which suggests that this compound may have undergone similar analytical workflows to determine its purity and composition .

Properties

Molecular Formula

C8H18N2NaO6S2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);

InChI Key

DWRMIRJHBQXKHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na]

Related CAS

10010-67-0
100037-69-2
76836-02-7

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production methods for compounds like CID 16219843 usually involve large-scale chemical reactions carried out in controlled environments. These methods ensure high yield and purity of the final product. Techniques such as crystallization and supercritical fluid crystallization are commonly employed to achieve the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: CID 16219843 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

CID 16219843 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it serves as a tool for investigating biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 16219843 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16219843, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a synthesized comparison based on methodological frameworks from the evidence and analogous PubChem entries:

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) DHEAS (CID 12594) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula Not provided C₂₆H₄₅NO₆S C₁₉H₂₈O₅S C₂₂H₃₄O₃
Molecular Weight Not provided 515.7 g/mol 372.5 g/mol 346.5 g/mol
Biological Role Undocumented Bile acid, lipid metabolism Steroid sulfate, signaling Inhibitor of OATP1B1/1B3 transporters
Analytical Methods GC-MS, vacuum distillation LC-MS, NMR MS/MS, 3D overlays High-resolution MS, enzyme assays
Therapeutic Use N/A Digestive health Hormonal regulation Drug interaction studies

Key Findings

Structural Diversity : this compound’s hypothetical structure (if similar to compounds like oscillatoxin derivatives in ) may involve cyclic or polyketide motifs, contrasting with the linear steroid backbone of DHEAS (CID 12594) or the branched fatty acid chain of ginkgolic acid .

Analytical Challenges : emphasizes GC-MS and distillation for CID characterization, whereas employs 3D structural overlays and enzyme assays for substrates/inhibitors. This highlights the need for multi-modal analysis to resolve this compound’s properties .

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s structure-activity relationships?

  • Methodological Answer : Train models on curated datasets (e.g., ChEMBL) using graph neural networks (GNNs) to capture spatial dependencies. Validate predictions via leave-one-out cross-validation and experimental follow-ups . Optimize hyperparameters using Bayesian optimization to balance accuracy and computational cost .

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